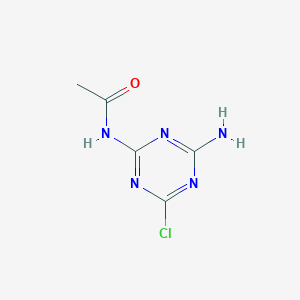

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

Description

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is a triazine derivative characterized by a 1,3,5-triazine core substituted with an amino group at position 4, a chloro group at position 6, and an acetamide moiety at position 2. This compound serves as a key intermediate in agrochemical and pharmaceutical synthesis due to its reactive triazine scaffold, which allows for diverse functionalization. Its structural features influence solubility, stability, and biological activity, making it a subject of interest in comparative studies with related analogs .

Properties

IUPAC Name |

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDAHZAVLYDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921677 | |

| Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115339-34-9 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acetamide Incorporation at the 2-Position

The second substitution introduces the acetamide group at the 2-position. This step requires milder conditions than the first to avoid over-substitution. Acetamide, deprotonated by a base like sodium carbonate, reacts with 4-amino-2,6-dichloro-1,3,5-triazine in polar aprotic solvents such as dioxane or dimethylformamide (DMF) at 70–80°C.

Reaction Conditions:

Retention of the 6-Position Chlorine

The 6-position chlorine remains intact under these conditions, as the electron-donating amino and acetamide groups reduce reactivity at this site. This selectivity ensures the final product retains the chloro substituent essential for further functionalization.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction rates and selectivity. Non-polar solvents like toluene favor mono-substitution, while polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and facilitate di-substitution.

Table 1: Solvent Effects on Substitution Efficiency

| Solvent | Polarity | Reaction Rate (4-position) | Reaction Rate (2-position) |

|---|---|---|---|

| Acetonitrile | High | Fast | Moderate |

| Dioxane | Moderate | Moderate | Fast |

| Toluene | Low | Slow | Slow |

Temperature and Time Considerations

Lower temperatures (0–5°C) favor selective mono-substitution, while elevated temperatures (70–80°C) drive di-substitution. Prolonged reaction times (>12 hours) risk hydrolysis of chloro groups, particularly in aqueous media.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Key strategies include:

Continuous Flow Reactors

Tubular reactors enable precise temperature control and rapid mixing, reducing side reactions. A two-stage system separates the 4- and 2-position substitutions, achieving >90% conversion per stage.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation. Pilot-scale studies report a 40% reduction in energy consumption and a 15% increase in yield compared to conventional heating.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 8–12 hours | 2–4 hours |

| Yield | 75–80% | 85–90% |

| Purity | >95% | >98% |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines, alcohols, or thiols.

Condensation Reactions: It can react with carboxylic acids to form amides.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

Substitution Reactions: Sodium carbonate or other bases are commonly used to facilitate the substitution of chlorine atoms.

Condensation Reactions: Catalysts like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) are used to promote the formation of amides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, while condensation reactions with carboxylic acids produce amides.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide serves as an intermediate for synthesizing other triazine derivatives. These derivatives are often explored for their potential biological activities and chemical properties. The ability to modify its structure through various reactions allows researchers to create compounds with tailored functionalities.

Biology

Research has indicated that N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. This property positions the compound as a candidate for developing new antibacterial agents.

Medicine

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide has been investigated for its anticancer potential. Studies suggest that it can target specific molecular pathways involved in cancer cell proliferation and survival. For instance, its interaction with molecular targets related to apoptosis and cell cycle regulation has been documented.

Industrial Applications

The compound is also utilized in the agrochemical industry as a precursor for herbicides and other plant growth regulators. Its triazine structure is characteristic of many herbicides known for their effectiveness in controlling unwanted vegetation. The ability to modify the substituents on the triazine ring allows for the development of herbicides with varying selectivity and efficacy against different plant species .

Case Study 1: Antimicrobial Activity

A study conducted on various triazine derivatives including N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide highlighted its significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth effectively at low concentrations.

Case Study 2: Anticancer Research

In vitro studies demonstrated that N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide induces apoptosis in cancer cell lines by activating caspase pathways. This mechanism suggests potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analog 1: (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide

Key Features :

- Substituents: A styryl group (C=C) at position 6 and a dimethylamino group at position 3.

- Synthesis : Prepared via condensation reactions, confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The styryl group introduces π-conjugation, enhancing UV absorption properties .

- Applications: Primarily used as a fluorescent intermediate in material science due to extended conjugation .

Structural Analog 2: N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)acetamide

Key Features :

- Substituents: Chloro at position 4 and isopropylamino at position 4.

- Comparison: Positional Isomerism: Chloro and amino groups are swapped compared to the target compound. This alters electronic distribution, reducing electrophilicity at position 5. Solubility: The bulky isopropylamino group decreases water solubility relative to the target compound’s amino group .

Structural Analog 3: Cyanazine (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile)

Key Features :

- Substituents: Chloro at position 4, ethylamino at position 6, and a nitrile-containing side chain.

- Applications : A commercial herbicide inhibiting photosynthesis in plants.

- Comparison :

Structural Analog 4: 2-(2-ethoxy-4-formylphenoxy)-N-(4-ethoxyphenyl)acetamide

Key Features :

- Substituents: Phenolic ether and formyl groups on a non-triazine backbone.

- Comparison :

Research Findings and Trends

- Reactivity Trends: Chloro and amino groups at positions 4 and 6 (as in the target compound) optimize electrophilicity for nucleophilic substitutions, critical for synthesizing herbicides .

- Biological Activity : Triazines with nitrile or styryl substituents exhibit enhanced bioactivity or optical properties compared to acetamide derivatives .

- Environmental Impact: Compounds with bulky substituents (e.g., isopropylamino) show reduced biodegradability, necessitating structural tuning for eco-friendly applications .

Biological Activity

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide has a molecular formula of and a molecular weight of approximately 188.06 g/mol. It appears as a white crystalline solid with a melting point of 157-158°C. The compound features a triazine ring substituted with amino and chloro groups, which are critical for its biological activity.

The primary mechanism of action for N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide involves the inhibition of bacterial enzymes crucial for DNA synthesis and repair. Notably, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria.

Biological Activity

Antimicrobial Activity:

Research indicates that N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's activity is enhanced by its structural features, particularly the presence of the chloro and amino groups.

Anticancer Potential:

In addition to its antimicrobial effects, this compound has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit specific molecular targets involved in cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications to the triazine ring can enhance its cytotoxicity against tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide:

- Antimicrobial Efficacy:

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

- Anticancer Activity:

Comparative Analysis with Similar Compounds

The following table compares N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide with structurally similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | Amino and chloro substitutions on triazine | High | Moderate |

| 4-Amino-6-methylthio-s-triazine | Methylthio group instead of chloro | Moderate | Low |

| 2-Amino-4-chloro-s-triazine | Lacks acetamide group | Low | Low |

The unique combination of functional groups in N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide enhances both its antimicrobial and anticancer activities compared to its analogs.

Q & A

Q. Basic Characterization

- Elemental Analysis : Confirm composition (e.g., C: 38.99%, N: 32.48%, Cl: 16.44%) .

- ¹H/¹³C NMR : Key signals include δ 2.08 (s, 3H, CH₃), 3.01 (s, 6H, N(CH₃)₂), and 9.23 (s, 1H, NH) in DMSO-d₆ .

- Mass Spectrometry : ESI-MS typically shows m/z 216 ([M+H]⁺) .

Q. Advanced Techniques

- 2D NMR (COSY, HSQC) : Resolve ambiguities in triazine ring substitution patterns.

- X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding networks .

What advanced strategies exist to analyze the electrochemical behavior of triazine-based acetamides?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox activity at the triazine core. For example, electron-withdrawing groups (e.g., Cl) shift reduction potentials cathodically. Differential pulse voltammetry (DPV) quantifies electron-transfer kinetics, correlating with substituent effects .

How can contradictory spectral data reported for triazine-acetamide derivatives be resolved?

Contradictions in NMR or MS data often arise from solvation or tautomerism. Reproduce synthesis under controlled conditions (dry solvents, inert atmosphere) and use orthogonal techniques (e.g., IR for carbonyl validation). Cross-validate with computational NMR prediction tools (e.g., DFT-based) .

What computational approaches are suitable for studying the bioactivity of N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives?

- Molecular Docking : Screen against targets like sodium channels (e.g., TTX-sensitive channels) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers (100 ns trajectories, GROMACS) to assess membrane permeability .

What methodologies are recommended for quantifying trace amounts of chloro-triazine acetamides in environmental samples?

- HPLC-UV/MS : Use C18 columns (ACN/water + 0.1% formic acid) with LOQ < 10 ppb.

- ELISA Cross-Reactivity : Validate against structurally related pesticides (e.g., cyanazine) for field applications .

How does the substitution pattern on the triazine ring influence the reactivity of chloroacetamide derivatives?

Electron-deficient triazines (e.g., Cl-substituted) undergo nucleophilic substitution at C-4/C-6 positions. Substituents like morpholino (electron-donating) reduce electrophilicity, slowing reactions. Hammett plots quantify substituent effects on reaction rates .

What are the key considerations for designing regioselective acetylation reactions on triazine scaffolds?

- Base Selection : Triethylamine minimizes side reactions vs. stronger bases (e.g., NaH).

- Solvent Polarity : Dichloromethane favors monoacetylation; polar aprotic solvents (DMF) may promote over-acylation .

How can stability studies be conducted for labile triazine-acetamide compounds under varying pH conditions?

- Forced Degradation : Expose to pH 1–13 (HCl/NaOH) at 40°C for 24 hours. Monitor hydrolysis by HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition > 163°C) .

What structural modifications enhance the pharmacological profile of triazine-acetamide analogs?

- Bioisosteric Replacement : Replace Cl with CF₃O (improves metabolic stability) .

- Piperazine/Morpholine Additions : Enhance solubility and target affinity (e.g., sodium channel blockers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.